molecular formula C21H21N3O4S B3310404 N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 946204-01-9

N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B3310404
CAS No.: 946204-01-9
M. Wt: 411.5 g/mol
InChI Key: PPTOZPYEVHVMFE-UHFFFAOYSA-N
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Description

N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a thiazole ring, a methoxybenzamide group, and an ethoxyphenyl carbamoyl moiety

Biochemical Analysis

Biochemical Properties

N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . For instance, it can interact with enzymes such as kinases and proteases, leading to the modulation of signaling pathways and protein degradation. The nature of these interactions often involves binding to the active sites of enzymes, resulting in either inhibition or activation of their catalytic activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the proliferation and differentiation of cells, particularly in cancer cell lines, where it can induce apoptosis and inhibit cell growth. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level . This compound can bind to receptors and enzymes, leading to changes in their conformation and activity. For example, it may inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound may exhibit therapeutic effects such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. The metabolic pathways may involve oxidation, reduction, and conjugation reactions, which can influence the compound’s bioavailability and activity within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Ethoxyphenyl Carbamoyl Group: This step involves the reaction of the thiazole derivative with 2-ethoxyphenyl isocyanate under controlled conditions to form the carbamoyl linkage.

    Introduction of the Methoxybenzamide Group: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and cellular pathways.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
  • N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide

Uniqueness

N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is unique due to the specific combination of functional groups, which can result in distinct biological activities and chemical properties compared to its analogs. The presence of the ethoxy group can influence its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-18-7-5-4-6-17(18)23-19(25)12-15-13-29-21(22-15)24-20(26)14-8-10-16(27-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTOZPYEVHVMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

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